molecular formula C13H20N2O3S B7593886 Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate

Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate

Cat. No. B7593886
M. Wt: 284.38 g/mol
InChI Key: WLUDDDVQYMOCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate, also known as DMThiP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate has also been investigated for its ability to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate's mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the inflammatory response and cancer cell growth. Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation in animal models of arthritis and colitis. Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate has been found to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate is also highly soluble in organic solvents, making it easy to work with in the lab. However, Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate's potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify its precise mechanism of action. Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate's potential as an antibiotic also warrants further investigation, particularly in light of the growing problem of antibiotic resistance. Additionally, Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate's anti-inflammatory properties may have applications in the treatment of other inflammatory diseases beyond arthritis and colitis.

Synthesis Methods

Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate can be synthesized by reacting 2,3-dimethylbutyraldehyde with 4-methyl-1,3-thiazole-5-carbonyl chloride in the presence of triethylamine and chloroform. The resulting product is then treated with ethyl alcohol to obtain Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate in high yield and purity.

properties

IUPAC Name

ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-6-18-12(17)13(5,8(2)3)15-11(16)10-9(4)14-7-19-10/h7-8H,6H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUDDDVQYMOCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C)C)NC(=O)C1=C(N=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate

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